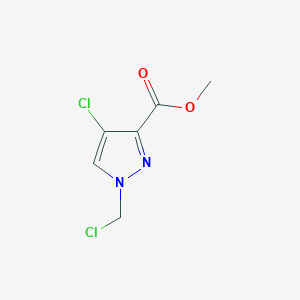

methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a chloromethyl substituent at the 1-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

methyl 4-chloro-1-(chloromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-12-6(11)5-4(8)2-10(3-7)9-5/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHLXRYCTHARKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate typically involves the chlorination of methyl 1H-pyrazole-3-carboxylate. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Methyl 1H-pyrazole-3-carboxylate is dissolved in an appropriate solvent such as dichloromethane.

- Thionyl chloride is added dropwise to the solution.

- The reaction mixture is heated under reflux for several hours.

- The solvent is then evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, alternative chlorinating agents and solvents may be explored to optimize the process for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic substitution: Substituted pyrazole derivatives with various functional groups.

Oxidation: Oxidized pyrazole derivatives with different oxidation states.

Reduction: Reduced pyrazole derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

Agrochemicals: The compound is used in the development of pesticides, herbicides, and fungicides.

Materials Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes, with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. In agrochemicals, the compound may disrupt essential biological processes in pests or pathogens, leading to their elimination.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its characteristics, methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate is compared below with three analogs from recent literature. Key differences in substituents, physicochemical properties, and reactivity are highlighted.

Ethyl 4-Chloro-1-(Difluoromethyl)-1H-Pyrazole-3-Carboxylate

- Molecular Formula : C₇H₇ClF₂N₂O₂

- Molecular Weight : 224.59 g/mol

- Key Properties :

- Boiling Point: 258.6±40.0 °C (predicted)

- pKa: -5.52±0.19 (predicted)

- Density: 1.49±0.1 g/cm³

- Structural Differences :

- Replaces the chloromethyl group with a difluoromethyl group (-CF₂H) at the 1-position.

- Ethyl ester (vs. methyl ester) at the 3-position.

- The ethyl ester may slow hydrolysis compared to methyl esters .

Methyl 4-Chloro-1-{[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Methyl}-1H-Pyrazole-3-Carboxylate

- Molecular Formula : C₁₁H₁₀ClF₃N₄O₂

- Molecular Weight : 322.67 g/mol

- Key Properties :

- XLogP: 2.5 (indicating moderate lipophilicity)

- Topological Polar Surface Area: 61.9 Ų

- Hydrogen Bond Acceptors: 7

- Structural Differences :

- Features a bulky trifluoromethyl-substituted pyrazole moiety at the 1-position.

- Additional methyl group at the 5-position of the pendant pyrazole.

- Reactivity Implications: The trifluoromethyl group enhances thermal stability and resistance to metabolic degradation.

4-Chloro-1-Ethyl-1H-Pyrazole-3-Carbohydrazide

- Molecular Formula : C₆H₉ClN₄O

- Molecular Weight : 188.62 g/mol

- Key Properties: Functional Group: Carbohydrazide (-CONHNH₂) at the 3-position. Synonyms: Multiple identifiers (e.g., STK312877, AKOS000305639).

- Structural Differences :

- Replaces the methyl ester with a carbohydrazide group.

- Ethyl group (vs. chloromethyl) at the 1-position.

- Reactivity Implications: The carbohydrazide group enables condensation reactions (e.g., hydrazone formation), making it useful in medicinal chemistry.

Research Findings and Substituent Effects

- Chloromethyl vs. Difluoromethyl/Trifluoromethyl :

- Ester Groups (Methyl vs. Ethyl) :

- Carbohydrazide vs. Ester :

- The carbohydrazide derivative’s ability to form hydrazones expands its utility in synthesizing heterocyclic scaffolds, contrasting with the ester’s role as a leaving group .

Biological Activity

Methyl 4-chloro-1-(chloromethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is . The presence of chlorine substituents enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Structural Formula:

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes:

- Starting Material : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- Reagents : Chloromethyl methyl ether and phosphorous oxychloride (POCl₃).

- Conditions : Controlled temperature and solvent environment to optimize yield.

The overall reaction can be summarized as follows:

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, this compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| CaCo-2 (Colon Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity in preclinical models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Interaction with Receptors : It may bind to specific biological receptors, altering signaling pathways associated with cell growth and inflammation.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings indicated that this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Anti-inflammatory Research

Another study explored the anti-inflammatory properties of pyrazole derivatives in animal models. This compound was shown to significantly reduce inflammation markers in treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.